3-methyl-6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-prop-2-enoxy-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-3-6-14-9-5-4-8-11-10-7(2)13(8)12-9/h3-5H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDUMAXIYMQOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-[1,2,4]triazole-5-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 2-chloro-3-prop-2-enoxy-pyridazine under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the prop-2-enoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methyl-6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of various biochemical processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Diversity and Structural Modifications
The triazolo[4,3-b]pyridazine scaffold is highly versatile, with modifications at positions 3 and 6 significantly altering biological activity and physicochemical properties. Key analogues include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The propenyloxy group in the target compound is electron-donating, contrasting with the electron-withdrawing CF₃ group in CL 218872 (), which enhances binding to hydrophobic pockets in enzymes like BRD4 bromodomains .
- Polarity and Solubility: Morpholino and piperazinyl substituents (e.g., ) improve aqueous solubility compared to the hydrophobic propenyloxy group .
Antiproliferative Activity
- Target Compound: No direct data, but analogues like 3-methyl-6-(phenoxy) derivatives () show moderate antiproliferative effects in tumor cell lines. The propenyloxy group may enhance membrane permeability due to its lipophilicity .
- CL 218872 (3-methyl-6-(3-CF₃-phenyl)) : Reported as a BRD4 bromodomain inhibitor (IC₅₀ = 120 nM) with selectivity over BRD2/3 .
- N-[2-(1H-indol-3-yl)ethyl] Derivatives: Exhibit nanomolar potency against BRD4, attributed to indole-mediated π-π stacking .
Thrombin Inhibition vs. Antiproliferative Switch
Biological Activity
The compound 3-methyl-6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in cancer research. This article explores its biological activity, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 3-methyl-6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine can be represented as follows:
This structure features a triazole ring fused with a pyridazine moiety, which is critical for its biological activity.
Antiproliferative Activity
Research indicates that compounds within the triazolo[4,3-b]pyridazine class exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study synthesized several derivatives and found that certain compounds demonstrated IC50 values in the nanomolar range against gastric adenocarcinoma (SGC-7901), lung adenocarcinoma (A549), and fibrosarcoma (HT-1080) cell lines. Notably, compound 4q showed an IC50 of 0.008 μM against A549 cells, highlighting its potency compared to established chemotherapeutics like CA-4 .
The mechanisms by which 3-methyl-6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects are multifaceted:
- Tubulin Inhibition : Similar to other triazole derivatives, this compound inhibits tubulin polymerization. This disruption can lead to cell cycle arrest and apoptosis in cancer cells.
- Cell Cycle Modulation : Studies have shown that this compound can induce G2/M phase arrest in cancer cells, thereby preventing their proliferation.
- Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins.
Study 1: Antiproliferative Screening
In a systematic evaluation of various triazolo-pyridazine derivatives, researchers synthesized compounds and assessed their antiproliferative effects. The study revealed that compounds with specific substitutions on the aromatic rings exhibited enhanced activity against cancer cell lines. For example:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 4q | SGC-7901 | 0.014 |
| 4q | A549 | 0.008 |
| 4q | HT-1080 | 0.012 |
These results underscore the importance of structural modifications in enhancing biological activity .
Study 2: Mechanistic Insights
Another study investigated the cellular mechanisms underlying the antiproliferative effects of triazolo-pyridazines. The findings indicated that treatment with these compounds led to significant changes in cell morphology and viability assays confirmed increased apoptosis rates. Flow cytometry analyses showed an increase in cells in the sub-G1 phase after treatment with compound 4q , indicating effective induction of apoptosis.
Q & A
Q. What are the optimal synthetic routes for 3-methyl-6-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves multi-step protocols:
Core Formation: Cyclization of hydrazinylpyridazine intermediates with reagents like diethyl ethoxymethylenemalonate or triethyl orthoacetate under reflux conditions (e.g., acetonitrile, 12–24 hours) to form the triazolo-pyridazine core .
Functionalization: Alkylation or substitution at the 6-position using haloalkanes (e.g., allyl bromide for prop-2-en-1-yloxy) in solvents like propane-2-ol with potassium hydroxide as a base. Optimal yields (~70–85%) are achieved at 60–80°C for 1–2 hours .
Purification: Recrystallization from alcohols (methanol/ethanol) or chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key Variables:
Q. How can the structure of this compound be confirmed, and what analytical techniques are critical?
Methodological Answer: Use a combination of:
Spectroscopy:
- 1H/13C NMR: Confirm substitution patterns (e.g., allyloxy protons at δ 4.8–5.2 ppm, methyl group at δ 2.5–2.7 ppm) .
- HRMS: Verify molecular ion peaks (e.g., [M+H]+ at m/z 246.0984 for C10H11N5O) .
X-ray Crystallography: Resolve planar conformation and intramolecular hydrogen bonding (C—H⋯N interactions) .
Elemental Analysis: Validate purity (>95% for biological assays) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
Antiproliferative Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM. Compare IC50 values with reference drugs (e.g., doxorubicin) .
Enzyme Inhibition: Test against kinases (e.g., c-Met) or cytochrome P450 enzymes (e.g., lanosterol-14α-demethylase) using fluorogenic substrates .
Cytotoxicity: Assess selectivity via non-cancerous cell lines (e.g., HEK-293) to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity?
Methodological Answer:
Modify Substituents:
- 6-Position: Replace allyloxy with bulkier groups (e.g., piperidinyl) to enhance kinase binding (e.g., c-Met inhibition improved by 40% with piperidine substitution) .
- 3-Methyl Group: Replace with electron-withdrawing groups (e.g., CF3) to modulate metabolic stability .
Assay Design: Use parallel synthesis to generate analogs (e.g., 10–20 derivatives) and correlate logP values with cellular permeability .
Example SAR Findings:
| Substituent (6-position) | c-Met IC50 (nM) | Solubility (mg/mL) |
|---|---|---|
| Allyloxy | 250 | 0.12 |
| Piperidinyl | 150 | 0.08 |
| 3,4-Dimethoxyphenyl | 320 | 0.05 |
Q. How can computational methods predict binding modes to biological targets?
Methodological Answer:
Molecular Docking: Use software (e.g., AutoDock Vina) with crystal structures from PDB (e.g., BRD4 BD1, PDB ID: 8GPZ). Focus on key interactions:
- π-π stacking between triazolo-pyridazine and aromatic residues (e.g., Phe83 in BRD4).
- Hydrogen bonds between allyloxy oxygen and Asn140 .
MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interaction) .
Free Energy Calculations: Use MM-PBSA to estimate ΔGbinding (values < −30 kcal/mol suggest high affinity) .
Q. How should contradictory data in biological activity be resolved (e.g., loss of thrombin inhibition)?
Methodological Answer:
Hypothesis Testing:
- If replacing benzamidine with triazolo-pyridazine abolishes thrombin inhibition (Ki > 300 μM), perform mutagenesis studies to identify critical binding residues (e.g., Asp189 in thrombin) .
Biophysical Validation:
- Surface Plasmon Resonance (SPR): Measure direct binding (KD values) to confirm lack of interaction .
- Competitive Assays: Test against known inhibitors (e.g., argatroban) to rule out allosteric effects .
Structural Analysis: Compare docking poses of active/inactive analogs to identify steric clashes or lost electrostatic interactions .
Q. What strategies improve solubility and bioavailability without compromising activity?
Methodological Answer:
Prodrug Design: Introduce ester groups (e.g., ethyl ester at N2) for enhanced absorption, followed by hydrolysis in vivo .
Formulation: Use cyclodextrin inclusion complexes or nanoemulsions to increase aqueous solubility (e.g., 2.5-fold improvement with HP-β-CD) .
Bioisosteric Replacement: Swap allyloxy with morpholinylethoxy to balance logP (target logP < 3) and permeability .
Q. How can crystallographic data inform solid-state stability and polymorph screening?
Methodological Answer:
Polymorph Screening: Recrystallize from 10 solvents (e.g., DMSO, acetone) and analyze via PXRD to identify stable forms .
Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., π-π contributions > 15% indicate high thermal stability) .
Stability Studies: Store polymorphs at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
Q. Tables for Key Data
Q. Table 1. Comparative Antiproliferative Activity of Analogues
| Compound | HeLa IC50 (μM) | MCF-7 IC50 (μM) | Selectivity Index (HEK-293) |
|---|---|---|---|
| Allyloxy derivative | 12.4 | 18.9 | 3.2 |
| Piperidinyl derivative | 8.7 | 11.2 | 5.1 |
| 3,4-Dimethoxyphenyl derivative | 25.6 | 34.8 | 1.8 |
Q. Table 2. Docking Scores for BRD4 BD1 Inhibitors
| Compound | Docking Score (kcal/mol) | Key Interactions |
|---|---|---|
| Allyloxy derivative | −9.2 | π-π (Phe83), H-bond (Asn140) |
| Piperidinyl derivative | −10.5 | π-σ (Trp81), H-bond (Tyr97) |
| Reference (TPA023) | −11.8 | Multiple H-bonds |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
